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Compound of Interest

Compound Name:
(R)-(+)-1-(4-

Methoxyphenyl)ethylamine

Cat. No.: B152096 Get Quote

A comprehensive analysis of the spectroscopic data for (R)-(+)-1-(4-
Methoxyphenyl)ethylamine, a significant chiral intermediate in pharmaceutical and organic

synthesis, is presented in this technical guide. The following sections detail the Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental

protocols utilized for their acquisition. This document is intended for researchers, scientists,

and professionals in the field of drug development seeking a thorough understanding of the

spectroscopic characteristics of this compound.

Spectroscopic Data
The structural elucidation of (R)-(+)-1-(4-Methoxyphenyl)ethylamine is supported by ¹H NMR,

¹³C NMR, and IR spectroscopy. The quantitative data obtained from these analyses are

summarized in the tables below for clarity and comparative purposes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.23 d 2H 8.5
Ar-H (ortho to

CH(NH₂)CH₃)

6.84 d 2H 8.4
Ar-H (meta to

CH(NH₂)CH₃)

4.02 q 1H 6.5 CH-NH₂

3.75 s 3H - OCH₃

1.47 s 2H - NH₂

1.33 d 3H 6.5 CH₃

Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-

enantiomer in a non-chiral environment.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine

Chemical Shift (δ) ppm Assignment

158.4 Ar-C (para to CH(NH₂)CH₃, attached to OCH₃)

140.0 Ar-C (ipso to CH(NH₂)CH₃)

126.7 Ar-C (ortho to CH(NH₂)CH₃)

113.7 Ar-C (meta to CH(NH₂)CH₃)

55.1 OCH₃

50.6 CH-NH₂

25.8 CH₃
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Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-

enantiomer.[1]

Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on their

vibrational frequencies.

Table 3: IR Spectroscopic Data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine

Wavenumber (cm⁻¹) Intensity Assignment

3369, 3294 - N-H stretch (primary amine)

2959, 2835 - C-H stretch (aliphatic)

1610, 1585, 1512 - C=C stretch (aromatic ring)

1463 - C-H bend (aliphatic)

1246 - C-O stretch (aryl ether)

1177 - C-N stretch

831 -
C-H bend (para-disubstituted

aromatic)

Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-

enantiomer.[1]

Experimental Protocols
The following sections describe the general methodologies for acquiring the NMR and IR

spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of (R)-(+)-1-(4-Methoxyphenyl)ethylamine was dissolved in about

0.7 mL of deuterated chloroform (CDCl₃).
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The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Instrument: A 400 MHz NMR spectrometer.

Solvent: Chloroform-d (CDCl₃).

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR: Standard proton NMR parameters were used.

¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired.

Infrared (IR) Spectroscopy
Sample Preparation (Neat):

A small drop of neat liquid (R)-(+)-1-(4-Methoxyphenyl)ethylamine was placed between

two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Technique: Transmission.

Data Collection: The spectrum was recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty plates was recorded and subtracted from the sample

spectrum.

Workflow Visualization
The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is

illustrated in the following diagram.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

(R)-(+)-1-(4-Methoxyphenyl)ethylamine
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NMR Spectrometer (400 MHz) FTIR Spectrometer

¹H NMR Spectrum ¹³C NMR Spectrum IR Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data for (R)-(+)-1-(4-
Methoxyphenyl)ethylamine NMR IR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152096#spectroscopic-data-for-r-1-4-methoxyphenyl-
ethylamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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